molecular formula C14H16ClN3 B12666743 4-((m-Tolyl)azo)-m-toluidinium chloride CAS No. 4335-70-0

4-((m-Tolyl)azo)-m-toluidinium chloride

Cat. No.: B12666743
CAS No.: 4335-70-0
M. Wt: 261.75 g/mol
InChI Key: JLPOYEAHVASJNC-UHFFFAOYSA-M
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Description

4-((m-Tolyl)azo)-m-toluidinium chloride is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound this compound is known for its vibrant color and is often used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((m-Tolyl)azo)-m-toluidinium chloride typically involves the diazotization of m-toluidine followed by coupling with m-toluidine. The general steps are as follows:

    Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another molecule of m-toluidine under basic conditions to form the azo compound.

The reaction conditions often include maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Industrial reactors equipped with temperature control systems are used to maintain the required conditions.

Chemical Reactions Analysis

Types of Reactions

4-((m-Tolyl)azo)-m-toluidinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.

    Reduction: Reduction typically results in the formation of m-toluidine derivatives.

    Substitution: Substitution reactions can yield various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-((m-Tolyl)azo)-m-toluidinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-((m-Tolyl)azo)-m-toluidinium chloride primarily involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-((p-Tolyl)azo)-p-toluidinium chloride
  • 4-((o-Tolyl)azo)-o-toluidinium chloride
  • 4-((m-Tolyl)azo)-p-toluidinium chloride

Uniqueness

4-((m-Tolyl)azo)-m-toluidinium chloride is unique due to its specific structural configuration, which influences its chemical reactivity and applications. The position of the methyl groups (m-tolyl) affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers.

Properties

CAS No.

4335-70-0

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

amino-(3-methylphenyl)-(2-methylphenyl)iminoazanium;chloride

InChI

InChI=1S/C14H16N3.ClH/c1-11-6-5-8-13(10-11)17(15)16-14-9-4-3-7-12(14)2;/h3-10H,1-2H3,(H2,15,16);1H/q+1;/p-1

InChI Key

JLPOYEAHVASJNC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[N+](=NC2=CC=CC=C2C)N.[Cl-]

Origin of Product

United States

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